Einecs 276-167-0

Description

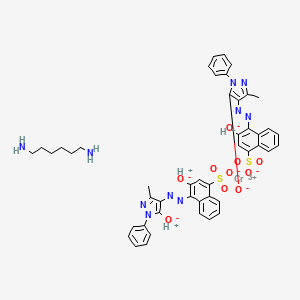

The study of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry due to their diverse biological activities and applications in materials science. The structure of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one presents a unique fusion of an indene framework, a common feature in many biologically active molecules, and an oxathiin ring, a sulfur- and oxygen-containing heterocycle known for its utility in agrochemicals. The specific arrangement of these rings, along with the dimethyl and dioxo substitutions, suggests a molecule with distinct stereochemical and electronic properties that warrant scientific investigation.

The history of the Indeno[1,2-d]oxathiin core is intrinsically linked to the independent discovery and exploration of its parent structures: indene and oxathiin.

Indene , a polycyclic aromatic hydrocarbon, was first isolated from coal tar in the late 19th century. wikipedia.org Its chemical structure, a benzene ring fused to a cyclopentene ring, was elucidated in the early 20th century, paving the way for extensive research into its reactivity and derivatization. wikipedia.org The development of synthetic methods to access the indene nucleus has been a continuous area of research, with numerous strategies emerging over the past century.

The oxathiin ring system, a six-membered heterocycle containing one oxygen and one sulfur atom, has a more recent but equally significant history. The development of 1,4-oxathiin derivatives in the mid-20th century led to the discovery of their potent systemic fungicidal activity. mdpi.com This discovery was a significant milestone in agrochemical research and spurred further investigation into the synthesis and biological properties of this class of compounds. mdpi.comapsnet.org

The conceptual fusion of these two historically important scaffolds into the Indeno[1,2-d]oxathiin core represents a more contemporary area of synthetic exploration. While the specific discovery of this fused system is not prominently documented, its creation is a logical progression in the field of heterocyclic chemistry, aiming to combine the chemical and biological attributes of both indene and oxathiin moieties.

While specific applications for 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one have yet to be detailed in scientific literature, its contemporary relevance can be inferred from the established importance of its structural components.

The indene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Its rigid, bicyclic framework provides a valuable template for the design of molecules that can interact with specific biological targets.

Conversely, the 1,4-oxathiin moiety is renowned for its applications in agriculture. The 1,4-oxathiin-4,4-dioxide skeleton is a key feature of several commercial fungicides. mdpi.com The presence of the sulfone group (SO2), as seen in the "dioxo" part of the target compound's name, is often crucial for this biological activity.

Therefore, the contemporary relevance of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one likely lies at the intersection of these two fields. It represents a novel chemical scaffold that could be explored for new therapeutic agents or next-generation agrochemicals. The specific substitutions—two methyl groups and a ketone—offer further opportunities for synthetic modification to fine-tune its properties.

Given the limited direct research on 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one, the scope for advanced research is broad and multifaceted. Key objectives for future studies would include:

Development of Novel Synthetic Routes: A primary objective would be to establish efficient and stereoselective synthetic pathways to access the Indeno[1,2-d]oxathiin core and its derivatives, including the title compound.

Investigation of Biological Activity: A crucial area of research would be the systematic screening of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one and related analogues for a range of biological activities. This would include, but not be limited to, antifungal, antibacterial, antiviral, and anticancer properties.

Computational and Mechanistic Studies: In-depth computational studies could provide valuable insights into the molecule's three-dimensional structure, electronic properties, and potential interactions with biological macromolecules. Mechanistic studies of its formation and reactivity would also be of significant academic interest.

Materials Science Applications: The fused aromatic and heterocyclic system could be investigated for potential applications in materials science, such as in the development of novel organic semiconductors or fluorescent probes.

Data on Core Structures

| Property | Indene | 1,4-Oxathiin |

| Chemical Formula | C₉H₈ | C₄H₄OS |

| Molar Mass | 116.16 g/mol | 100.14 g/mol |

| Appearance | Colorless liquid | - |

| Key Features | Fused benzene and cyclopentene rings | Six-membered heterocycle with one oxygen and one sulfur atom |

| Primary Applications | Precursor to polymers, ligand in organometallic chemistry, scaffold in medicinal chemistry | Core structure in fungicides |

Structure

3D Structure of Parent

Properties

CAS No. |

71889-21-9 |

|---|---|

Molecular Formula |

C46H45CrN10O10S2 |

Molecular Weight |

1014.0 g/mol |

IUPAC Name |

chromium(3+);hexane-1,6-diamine;hydron;4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate |

InChI |

InChI=1S/2C20H16N4O5S.C6H16N2.Cr/c2*1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;7-5-3-1-2-4-6-8;/h2*2-11,25-26H,1H3,(H,27,28,29);1-8H2;/q;;;+3/p-3 |

InChI Key |

NEFJIYWCWVLJDS-UHFFFAOYSA-K |

Canonical SMILES |

[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC=CC=C4.C(CCCN)CCN.[Cr+3] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,4 Dimethyl 3,3 Dioxoindeno 1,2 D Oxathiin 9 One

Established Synthetic Pathways for Indeno[1,2-d]oxathiin Core Structures

The construction of the indeno[1,2-d]oxathiin core, a key feature of Einecs 276-167-0, involves the fusion of an indenone and a δ-sultone ring. The synthesis of such a system would likely proceed through the formation of one ring system followed by the annulation of the second.

Conventional Approaches to 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one Synthesis

Conventional methods for the synthesis of indenone derivatives often involve intramolecular cyclization reactions of suitable precursors. For instance, transition-metal-catalyzed annulations have been extensively reviewed as a powerful tool for constructing the indenone core. Metals such as palladium, rhodium, cobalt, nickel, and iron have been employed to catalyze the cyclization of various starting materials.

A plausible, though not explicitly documented, conventional approach to the target molecule could involve the intramolecular cyclization of a precursor already containing a sulfonic acid or sulfonate ester group. For example, a suitably substituted aryl vinylsulfonate could undergo an intramolecular Diels-Alder reaction to form a bicyclic sultone, which could then be further elaborated to the indenone system.

Another established method for sultone synthesis involves the ring-closing metathesis of vinylsulfonates, which has been successfully used to prepare a variety of ring sizes.

A simplified, conceptual pathway for the formation of a sultone ring involves the reaction of an appropriate precursor with acetic anhydride (B1165640) and concentrated sulfuric acid in a ring-closing reaction.

| Reaction Type | Key Reagents/Catalysts | Plausible Application |

| Intramolecular Diels-Alder | Heat or high pressure | Formation of the bicyclic sultone core |

| Ring-Closing Metathesis | Grubbs' catalyst | Formation of the sultone ring from a diene precursor |

| Acid-catalyzed cyclization | Acetic anhydride, H2SO4 | Ring closure to form the sultone moiety |

This table presents hypothetical applications of conventional synthetic methods towards the formation of the core structure of this compound.

Exploration of Novel Catalytic Systems in its Production

Modern organic synthesis has seen a surge in the development of novel catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions. For the synthesis of the indenone portion of the molecule, nickel-catalyzed Larock annulations of 2-formylphenyl trifluoromethanesulfonate (B1224126) with alkynes have proven effective for a wide range of substrates. Rhodium-catalyzed C-H activation and cascade reactions of benzimidates and alkenes also provide a route to difunctionalized indenones.

For the sultone moiety, rhodium-catalyzed C-H insertion reactions of sulfonate esters represent a general method for assembling δ-sultones. These reactions can be initiated from diazo or iodonium (B1229267) ylide intermediates to form the necessary Rh-carbene species. Furthermore, DBU-catalyzed annulative SuFEx (Sulfur(VI) Fluoride Exchange) click reactions of ethenesulfonyl fluorides with 1,3-dicarbonyl compounds have emerged as a powerful method for the synthesis of δ-sultone-fused heterocycles. doi.org This latter approach appears particularly promising for the construction of the indeno[1,2-d]oxathiin core.

| Catalytic System | Reaction Type | Potential Advantage |

| Nickel Catalysis | Larock Annulation | High yields and regioselectivity for indenone synthesis |

| Rhodium Catalysis | C-H Activation/Cascade | Formation of functionalized indenones under mild conditions |

| Rhodium Catalysis | C-H Insertion | General method for δ-sultone formation |

| DBU Catalysis | Annulative SuFEx Click Reaction | Direct synthesis of δ-sultone-fused heterocyclic systems |

This table summarizes novel catalytic systems that could be adapted for the synthesis of the target compound's core structure.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing complex molecules like this compound, this can involve the use of less hazardous reagents, solvent-free conditions, and catalytic methods.

For the indenone synthesis, photocatalytic methods are emerging as a green alternative. nih.gov Furthermore, grindstone chemistry, a mechanochemical approach, has been effectively used for the synthesis and derivatization of various heterocycles, often without the need for solvents. chowgules.ac.in

In the realm of sultone chemistry, a green and efficient solventless mechanochemical derivatization method involving the solid-state reaction between chitosan (B1678972) and 1,3-propane sultone has been reported to produce water-soluble N-sulfonated chitosan. rsc.org While not directly applicable to the synthesis of the target molecule, it highlights the potential of mechanochemistry in sultone functionalization. The replacement of the carcinogenic 1,3-propane sultone with the less toxic sodium 3-bromopropane sulfonate in ionic liquids for the synthesis of N-sulfopropyl acridinium (B8443388) esters is another example of a greener synthetic approach. tandfonline.com

Derivatization and Functionalization Strategies

The derivatization of the 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one scaffold would be crucial for modulating its physicochemical properties and exploring its potential applications.

Design and Synthesis of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one Analogues and Derivatives

The synthesis of analogues could involve modifications at various positions of the indeno[1,2-d]oxathiin core. For instance, the methyl groups at the 1- and 4-positions could be varied by starting with appropriately substituted precursors in the synthetic sequence. The aromatic part of the indenone ring could also be substituted with different functional groups.

The sultone ring itself can be a site for derivatization. The ring-opening of sultones with various nucleophiles is a well-established reaction. For example, sultone-functionalized silica (B1680970) can be prepared and subsequently reacted with nucleophiles to create paired catalysts. caltech.eduresearchgate.net This reactivity could potentially be exploited to introduce new functional groups onto the core scaffold, although it would disrupt the fused ring system.

Development of Conjugates and Hybrid Chemical Entities

The creation of hybrid molecules by linking the indeno[1,2-d]oxathiin-9-one core to other chemical entities could lead to novel compounds with unique properties. For example, sulfonamides are a well-known class of compounds with diverse biological activities, and the synthesis of hybrid molecules combining sulfonamides with other active pharmacophores has been reported. nih.gov A similar strategy could be envisioned for the target molecule, where the sultone moiety could potentially be modified or linked to a sulfonamide or other bioactive fragments.

The introduction of sulfopropyl or sulfobutyl groups into heterocyclic molecules using 1,3-propane sultone or 1,4-butane sultone is a common strategy to enhance water solubility and introduce an anionic character. tandfonline.com While the target molecule already contains a sultone, this principle of using sultones for functionalization could be applied in reverse, where the indeno[1,2-d]oxathiin-9-one core acts as a building block to modify other molecules.

Reaction Mechanism Elucidation and Kinetic Studies

The intricate architecture of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one, a fused heterocyclic system, governs its reactivity. The presence of a sulfone group within the oxathiin ring, coupled with the indenone moiety, creates a unique electronic environment that dictates the course of its chemical transformations. Studies into analogous compounds suggest that reactions often proceed through mechanisms involving nucleophilic attack, ring-opening, or cycloaddition pathways.

Computational chemistry and spectroscopic analysis are pivotal tools in elucidating these mechanisms. Theoretical models, such as Density Functional Theory (DFT), allow for the mapping of potential energy surfaces, identifying transition states and intermediates. This computational approach provides invaluable insights into the feasibility of various reaction pathways. For instance, in related oxathiin S,S-dioxides, DFT studies have been instrumental in understanding the stereoselectivity of their synthesis and the pathways of their base-induced decomposition.

Kinetic studies, which measure the rate of a chemical reaction, provide quantitative data to support proposed mechanisms. By monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst), rate laws and activation parameters can be determined. This data is crucial for optimizing reaction conditions and for gaining a deeper understanding of the factors that control the reaction's speed and outcome.

Interactive Table: Hypothetical Kinetic Data for a Transformation of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one

| Experiment | Initial Concentration [M] | Temperature [K] | Rate Constant (k) [s⁻¹] |

| 1 | 0.1 | 298 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 298 | 1.5 x 10⁻⁴ |

| 3 | 0.1 | 308 | 3.0 x 10⁻⁴ |

| 4 | 0.1 | 318 | 6.1 x 10⁻⁴ |

This table presents hypothetical data for a first-order reaction to illustrate the principles of kinetic analysis. The rate constant's independence from initial concentration in experiments 1 and 2 suggests a first-order process. The increase in the rate constant with temperature allows for the calculation of activation energy using the Arrhenius equation.

Detailed research findings on the specific reaction mechanisms and kinetics of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one are limited. However, the principles derived from the study of structurally similar heterocyclic compounds provide a foundational framework for predicting and understanding its chemical behavior. Further experimental and computational research is necessary to fully elucidate the intricate details of its reactivity.

Environmental Behavior and Transport of 1,4 Dimethyl 3,3 Dioxoindeno 1,2 D Oxathiin 9 One

Environmental Degradation Pathways and Persistence Assessment

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. These can be broadly categorized into abiotic and biotic transformations.

Abiotic Transformation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the transformation of a chemical through non-biological processes. For 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one, two key abiotic pathways would be photolysis and hydrolysis.

Photolysis: This process involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The rate of photolysis depends on the molecule's ability to absorb light at relevant wavelengths and the quantum yield of the degradation reaction. Without experimental data on the UV-visible absorption spectrum of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one, it is not possible to predict its susceptibility to direct photolysis. Indirect photolysis, mediated by reactive species such as hydroxyl radicals in the atmosphere or water, could also contribute to its degradation.

Hydrolysis: This is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The indenoxathiin ring system contains ester-like linkages which could be susceptible to hydrolysis under certain pH conditions (acidic or alkaline). The rate of hydrolysis would be a critical factor in determining the compound's persistence in aquatic environments. However, no specific hydrolysis data for this compound are currently available.

Biotic Degradation Processes (e.g., Biodegradation Kinetics)

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a major pathway for the removal of many organic pollutants from the environment. The rate of biodegradation, often expressed as a half-life, is a key parameter in persistence assessments.

For 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one, its complex heterocyclic structure may pose a challenge for microbial degradation. The presence of the dioxoindeno and oxathiin rings could require specialized enzymatic machinery for breakdown. Standardized biodegradation tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be necessary to determine its biodegradability (ready, inherent, or persistent). In the absence of such studies, its biodegradation potential remains unknown.

Identification and Fate of Environmental Transformation Products

Degradation processes, both abiotic and biotic, can result in the formation of transformation products. These products may have different chemical properties and toxicological profiles than the parent compound. A complete environmental risk assessment requires an understanding of the identity and fate of major transformation products. Without studies on the degradation of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one, its potential transformation products have not been identified.

Inter-Compartmental Transport and Partitioning Dynamics

The way a chemical moves between different environmental compartments (air, water, soil, sediment) is governed by its physical and chemical properties.

Volatilization from Aqueous and Terrestrial Phases

Volatilization is the transfer of a substance from a liquid or solid phase to a gaseous phase. A key parameter for assessing volatilization from water is the Henry's Law constant. For volatilization from soil, vapor pressure and the soil-air partition coefficient are important. No empirical data for these properties are available for 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one.

Sorption and Desorption Processes in Soil and Sediment Systems

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. This process is critical as it affects the chemical's mobility and bioavailability. The organic carbon-water (B12546825) partition coefficient (Koc) is a commonly used parameter to predict the extent of sorption. Chemicals with high Koc values tend to be strongly sorbed to soil and sediment, reducing their mobility in water.

Assessment of Potential for Long-Range Environmental Transport

The potential for a chemical to undergo long-range environmental transport (LRET) is a critical aspect of its environmental risk profile. It determines whether a substance can travel far from its source, potentially contaminating remote ecosystems. The assessment of LRET for a compound like 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one hinges on several key properties that are evaluated through predictive modeling.

Key Factors Influencing Long-Range Transport:

Persistence: A primary prerequisite for LRET is resistance to degradation in various environmental compartments (air, water, soil). Chemicals that persist for extended periods have a longer timeframe to undergo transport. Persistence is typically evaluated by estimating degradation half-lives. A half-life in air exceeding two days is a common screening criterion for atmospheric transport. acs.org

Environmental Partitioning: The way a chemical distributes itself between air, water, soil, and biota is fundamental to its mobility. envirocomp.com This behavior is governed by physicochemical properties such as vapor pressure, water solubility, and the octanol-air (KOA) and octanol-water (KOW) partition coefficients. For atmospheric transport, a chemical must be sufficiently volatile to enter the air but also be able to deposit to surfaces. acs.org

Transport Medium: LRET can occur through the atmosphere, oceans, or even via migratory species. pops.int For organic chemicals, atmospheric transport is often the most significant pathway. envirocomp.com Model-based metrics like the Characteristic Travel Distance (CTD) are used to quantify the transport potential, representing the distance over which a concentration reduces by a certain factor. nih.govresearchgate.net

For 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one, these properties would be estimated using Quantitative Structure-Activity Relationship (QSAR) models to determine if it meets the criteria for a substance with LRET potential, similar to those established under international agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs). pops.intnih.gov

Advanced Analytical Characterization and Quantification of 1,4 Dimethyl 3,3 Dioxoindeno 1,2 D Oxathiin 9 One

Quantitative Analytical Method Development and Validation

The accurate quantification of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one necessitates the development of highly specific and validated analytical methods. The choice of methodology is often dictated by the sample matrix, the expected concentration range of the analyte, and the required level of sensitivity and selectivity.

Detecting and quantifying 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one in environmental and complex matrices, such as soil, water, and biological tissues, requires sophisticated analytical techniques that can overcome interference from other compounds. mdpi.com The complexity of these matrices often necessitates extensive sample preparation to isolate the target analyte and minimize matrix effects.

Sample Preparation: Effective sample preparation is a critical first step. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and pressurized liquid extraction (PLE) would likely be employed to extract and concentrate 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one from the sample matrix. The choice of extraction sorbent and solvent system would need to be optimized to ensure high recovery of the analyte.

Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating the target compound from co-extractants. concawe.eu For a compound with the structure of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one, reversed-phase HPLC with a C18 column would be a logical starting point for method development. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve the best chromatographic resolution.

Detection: Several detection methods could be coupled with chromatographic separation for the quantification of this compound.

Mass Spectrometry (MS): HPLC or GC coupled with mass spectrometry (LC-MS or GC-MS) would offer the highest selectivity and sensitivity. amecj.com Tandem mass spectrometry (MS/MS) could be used for even greater specificity, which is particularly important for complex matrices. chim.it

UV-Vis Spectroscopy: If the compound possesses a suitable chromophore, HPLC with a UV-Vis detector could be a more cost-effective option, although it may be less selective than MS. concawe.eu

The development of these protocols would involve a systematic approach to optimize parameters such as the extraction solvent, chromatographic conditions (e.g., column type, mobile phase, flow rate), and detector settings to achieve the desired performance characteristics.

Table 1: Illustrative Example of Method Performance Parameters for a Hypothetical HPLC-MS/MS Method for 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one

| Parameter | Water Matrix | Soil Matrix |

| Limit of Detection (LOD) | 0.05 µg/L | 0.1 ng/g |

| Limit of Quantification (LOQ) | 0.15 µg/L | 0.3 ng/g |

| Linearity (r²) | >0.995 | >0.995 |

| Recovery (%) | 92-105% | 88-102% |

| Precision (RSD%) | <10% | <15% |

A robust quality assurance and quality control (QA/QC) program is essential to ensure the reliability and defensibility of analytical data. epa.gov This involves a set of systematic procedures to monitor and control the analytical process.

Method Validation: Before a new analytical method can be used for routine analysis, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or spiking experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. amecj.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Routine QA/QC Procedures: Once a method is validated, ongoing QA/QC procedures are necessary to monitor its performance. These include:

Analysis of Blanks: Method blanks (reagent blanks) and field blanks are analyzed to check for contamination.

Calibration Checks: The instrument's calibration is verified at regular intervals using calibration standards.

Analysis of Quality Control Samples: These are samples with a known concentration of the analyte that are analyzed alongside unknown samples to monitor the accuracy and precision of the method.

Matrix Spike and Matrix Spike Duplicates: A known amount of the analyte is added to a sample (spiked) before preparation and analysis to assess the effect of the matrix on the analytical result.

Table 2: Example of a Quality Control Check Summary for a Batch of Samples

| QC Sample Type | Analyte | Expected Value (ng/mL) | Measured Value (ng/mL) | Acceptance Criteria | Status |

| Method Blank | 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one | < LOQ | < LOQ | < LOQ | Pass |

| Calibration Verification | 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one | 5.0 | 4.85 | 85-115% Recovery | Pass |

| Laboratory Control Sample | 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one | 10.0 | 9.7 | 80-120% Recovery | Pass |

| Matrix Spike | 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one | 20.0 (spiked) | 18.2 | 70-130% Recovery | Pass |

| Matrix Spike Duplicate | 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one | 20.0 (spiked) | 18.9 | RPD < 20% | Pass |

By adhering to these rigorous method development, validation, and QA/QC protocols, analytical laboratories can ensure the generation of high-quality, reliable data for 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one, which is fundamental for accurate environmental assessment and regulatory compliance.

Industrial and Specialized Applications of 1,4 Dimethyl 3,3 Dioxoindeno 1,2 D Oxathiin 9 One Derivatives

Contributions to Polymer Science and Advanced Materials

The unique fused-ring structure of indeno[1,2-d]oxathiin derivatives, incorporating both a sulfone group and a lactone-like moiety, suggests potential for their use in the development of advanced polymers and materials. The inherent rigidity of the indenone core, combined with the polarity and potential reactivity of the oxathiin ring, could impart unique properties to polymeric structures.

Role as Monomers or Modifiers in Polymer Synthesis

Theoretically, derivatives of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one could be functionalized to act as monomers in various polymerization reactions. For instance, the introduction of reactive groups such as vinyl, acrylic, or epoxy functionalities onto the aromatic portion of the molecule would enable its incorporation into polymer chains via addition or condensation polymerization. The bulky and rigid nature of the indenoxathiin unit would be expected to influence the resulting polymer's thermal stability, glass transition temperature, and mechanical properties.

Furthermore, these derivatives could serve as polymer modifiers. By grafting these molecules onto existing polymer backbones, it might be possible to alter surface properties, enhance thermal resistance, or introduce specific functionalities. For example, the polar sulfone group could improve adhesion or modify the dielectric properties of non-polar polymers.

Fabrication of Functional Polymeric and Composite Materials

In the realm of composite materials, these derivatives could be investigated as high-performance additives or as a component of the matrix resin. Their potential for high thermal stability could be advantageous in creating composites for demanding applications in the aerospace or automotive industries.

Utility as Chemical Intermediates in Fine Chemical Synthesis

The strained and functionalized heterocyclic ring system of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one suggests its potential as a versatile intermediate in fine chemical synthesis. The various functional groups—ketone, sulfone, and the oxathiin ring itself—offer multiple sites for chemical transformation.

The oxathiin ring, for instance, could potentially be opened under specific conditions to yield highly functionalized indane derivatives. Such reactions would provide access to complex molecular architectures that could be valuable precursors for pharmaceuticals or other biologically active molecules. The general class of 1,4-oxathiins has been recognized for its utility as a precursor to other heterocyclic systems. mdpi.com

The reactivity of the ketone and the potential for functionalization of the aromatic ring further expand the possibilities for using these compounds as building blocks in multi-step syntheses.

Exploration in Emerging Technological Fields

While speculative without direct research, the unique combination of structural and electronic features in 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one derivatives points towards potential exploration in several emerging technological fields.

The aforementioned potential for optoelectronic applications aligns with the ongoing search for novel organic materials for flexible displays, solar cells, and sensors. The rigidity and electron-accepting character of the core structure are desirable properties for stable and efficient electronic materials.

Furthermore, the presence of a sulfone group, a common functionality in materials for gas separation membranes, suggests a possible avenue of investigation. The defined molecular structure could lead to materials with specific free volume characteristics, which are important for selective gas transport.

Finally, the broader class of sulfur-containing heterocyclic compounds is of interest in the development of high refractive index materials. If polymers containing the indeno[1,2-d]oxathiin moiety could be synthesized, they might exhibit interesting optical properties suitable for applications in lenses, optical films, and other photonic devices.

Regulatory Science, Risk Assessment Paradigms, and Sustainable Innovation

Advancing Sustainable Chemistry Principles in Indeno[1,2-d]oxathiin Research

The synthesis and application of complex heterocyclic compounds, such as those based on the Indeno[1,2-d]oxathiin scaffold, are integral to advancements in materials science and pharmaceutical development. ijarst.inigi-global.com However, the environmental and safety footprint of these chemical processes is under increasing scrutiny. Applying the principles of sustainable and green chemistry is crucial for mitigating the environmental impact of producing and using such specialized organosulfur compounds. ijarst.innumberanalytics.com This involves a shift from focusing solely on reaction yield to a more holistic assessment that includes waste minimization, energy efficiency, and the use of less hazardous materials. acs.org

Green Chemistry Considerations in Synthesis and Application

The development of environmentally benign synthetic routes for sulfur-containing heterocycles is a key challenge for organic chemists. mdpi.comnih.gov The twelve principles of green chemistry, established by Anastas and Warner, provide a guiding framework for designing safer and more efficient chemical processes. numberanalytics.comacs.org In the context of Indeno[1,2-d]oxathiin and related fused heterocycles, these principles can be applied through several key strategies, including the use of alternative solvents, innovative catalytic systems, and energy-efficient technologies. numberanalytics.com

Catalysis and Solvent Systems: Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. benthamdirect.com Research into green solvents for the synthesis of S-heterocycles has identified several viable alternatives. mdpi.comnih.gov Water, ionic liquids (ILs), and Deep Eutectic Solvents (DES) are increasingly used as reaction media. mdpi.combenthamdirect.comresearchgate.net For instance, DES—mixtures of compounds with a melting point significantly lower than the individual components—are noted for their low cost, low vapor pressure, high thermal stability, and biodegradability, making them an excellent alternative for producing organosulfur compounds. benthamdirect.comresearchgate.net

Catalysis plays a pivotal role in enhancing the sustainability of synthetic methods. numberanalytics.com The move from stoichiometric reagents to catalytic ones is a core tenet of green chemistry, as it reduces waste. acs.org For the synthesis of fused heterocyclic systems, several green catalytic approaches have been developed:

Biocatalysis: Enzymes can operate under mild conditions and exhibit high specificity, often eliminating the need for protecting groups. acs.org While specific examples for Indeno[1,2-d]oxathiin are emerging, the use of β-cyclodextrin as a recyclable, supramolecular catalyst in water for the synthesis of analogous indeno-fused heterocycles (indeno[1,2-b]quinoxalines) demonstrates the potential of this approach. nih.gov This method offers high yields under neutral, aqueous-phase conditions at room temperature. nih.gov

Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling. The synthesis of indeno[1,2-b]quinoline derivatives using a CuO catalyst supported on zeolite-Y showcases a method that reduces reaction time and allows the catalyst to be recycled with only a marginal decrease in yield. nih.gov

Metal-Free Catalysis: The use of inexpensive and non-toxic catalysts like elemental iodine in dimethyl sulfoxide (B87167) (DMSO) has proven effective for constructing various heterocyclic systems, including quinoxalines and 1,2,3-thiadiazoles. mdpi.com

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a significant green chemistry technique that can dramatically reduce reaction times, decrease solvent use, and improve yields compared to conventional heating methods. nih.govarkat-usa.orgijiset.com This technology has been successfully applied to synthesize a variety of heterocyclic compounds, including 1,4-oxazine and 1,3,4-oxadiazole (B1194373) derivatives, highlighting its potential applicability for the efficient synthesis of the Indeno[1,2-d]oxathiin core. nih.govarkat-usa.org

Table 1: Comparison of Conventional and Green Synthesis Methods for Heterocyclic Compounds

| Method | Catalyst/Solvent System | Reaction Time | Yield | Key Green Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Synthesis (Indeno[1,2-b]quinolines) | Ethanol (reflux) | Not specified | Excellent | High yield but requires prolonged heating. | nih.gov |

| Microwave-Assisted Synthesis (1,4-Dihydropyridines) | Ba(NO₃)₂ / Solvent-free | Short | 86-96% | Rapid, high yield, no solvent waste. | rsc.org |

| Microwave-Assisted Synthesis (1,4-Oxazines) | Cs₂CO₃ / Various | Reduced | Improved | Reduced time and solvent, easier work-up. | arkat-usa.org |

| Aqueous-Phase Synthesis (Indeno[1,2-b]quinoxalines) | β-Cyclodextrin / Water | Not specified (Room Temp) | High | Environmentally friendly, catalyst is reusable. | nih.gov |

| Deep Eutectic Solvent Synthesis (Organosulfur Compounds) | Choline Chloride / Glycerol | 8 hours | Good to High | Biodegradable, low-cost, non-toxic solvent. | researchgate.net |

Strategies for the Substitution of High Concern Chemical Structures

A core objective of regulatory science and green chemistry is the substitution of hazardous chemicals with safer alternatives to minimize risks to human health and the environment. europa.eueuropa.eu This process, known as alternatives assessment, involves identifying chemicals of concern, determining their function, and finding safer ways to achieve that function, which may include direct chemical replacement, material changes, or process redesign. saif.com

In the synthesis of organosulfur heterocycles like Indeno[1,2-d]oxathiin, certain reagents and structural motifs may be classified as substances of very high concern (SVHC). mdpi.comresearchgate.net For example, the traditional synthesis of sulfonamides and related sulfonyl compounds often begins with sulfonyl chlorides. rsc.org These reagents are hazardous and their synthesis can require toxic chemicals like thionyl chloride or chlorosulfonic acid. rsc.orgucl.ac.uk

Strategies for substituting these high-concern structures focus on both the reagents used and the final molecular architecture.

Alternative Reagents in Synthesis: Greener alternatives to sulfonyl chlorides have been developed. Sulfonyl fluorides, for instance, have shown comparable or better performance in the synthesis of aliphatic sulfonamides, particularly with substrates bearing additional functional groups where sulfonyl chlorides react non-selectively. acs.orgacs.orgnih.gov Another innovative approach is the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable, solid substitute for hazardous sulfur dioxide gas in the formation of sulfonamides and sulfonate esters. rsc.orgchemistryviews.org

Process Redesign to Avoid Hazardous Intermediates: Entirely new synthetic pathways that circumvent the need for hazardous precursors are a primary goal. Palladium-catalyzed reactions that form aryl sulfonamides directly from aryl halides or boronic acids offer a more direct and less hazardous route. rsc.orgchemistryviews.org Furthermore, electrochemical methods, which use electricity to drive reactions, can replace toxic oxidizing or reducing agents and allow for the in-situ generation of unstable reagents, thereby improving safety and reducing waste. rsc.org

Functional Substitution: This strategy involves replacing the entire chemical moiety of concern with a different functional group that provides the same desired properties (e.g., biological activity or material performance) but with a better safety profile. europa.eusaif.com For example, sulfonamides are often used as isosteres for carboxylic acids in drug design due to similar hydrogen bonding capabilities and improved metabolic stability. rsc.org If a specific Indeno[1,2-d]oxathiin derivative is found to be problematic, research would focus on identifying other heterocyclic systems that can achieve the same functional outcome without the associated hazard. This requires a deep understanding of structure-activity relationships.

Table 2: Substitution Strategies for High Concern Chemical Structures in Organosulfur Synthesis

| High Concern Structure/Reagent | Associated Hazard | Substitution Strategy | Example Alternative | Reference |

|---|---|---|---|---|

| Sulfonyl Chlorides | Highly reactive, hazardous precursors (e.g., thionyl chloride). | Reagent Substitution | Sulfonyl Fluorides | acs.orgacs.orgnih.gov |

| Sulfur Dioxide (gas) | Toxic, difficult to handle gas. | Reagent Substitution | DABSO (solid SO₂ surrogate) | rsc.orgchemistryviews.org |

| Dipolar Aprotic Solvents (DMF, NMP, DMAc) | Reproductive toxicity, subject to regulation. | Solvent Substitution | Deep Eutectic Solvents (DES), 2-Methyltetrahydrofuran (2-MeTHF) | benthamdirect.comucl.ac.ukwhiterose.ac.uk |

| Chlorinated Solvents (e.g., CH₂Cl₂) | Environmental persistence, potential carcinogen, disposal costs. | Solvent Substitution | Water, Ethyl Acetate, Dimethyl Carbonate | whiterose.ac.ukrsc.org |

| Multi-step synthesis via hazardous intermediates | Increased waste, exposure risk at each step. | Process Redesign | One-pot catalytic reactions (e.g., Pd-catalyzed sulfonamide synthesis) | rsc.orgchemistryviews.org |

Future Outlook and Academic Research Trajectories for 1,4 Dimethyl 3,3 Dioxoindeno 1,2 D Oxathiin 9 One

Identification of Novel Research Frontiers for Indeno[1,2-d]oxathiins

The exploration of novel research frontiers for indeno[1,2-d]oxathiins can be strategically guided by the established knowledge of related heterocyclic systems. The indanone scaffold and its derivatives are known to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. researchgate.net Similarly, various sulfur-containing heterocycles are recognized for their potential as antifungal agents. nih.gov This confluence of structural motifs within the indeno[1,2-d]oxathiin core suggests several promising avenues for future investigation.

A primary research frontier lies in the synthesis and biological evaluation of a library of Indeno[1,2-d]oxathiin derivatives . By systematically modifying the core structure of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one—for instance, by altering the substitution pattern on the aromatic ring or modifying the groups on the oxathiin moiety—researchers can create a diverse collection of novel compounds. These new chemical entities can then be screened for a variety of biological activities.

| Potential Research Area | Rationale based on Analogous Structures | Key Screening Targets |

| Anticancer Activity | Indeno[1,2-b]-pyridinol derivatives have shown potential as anticancer agents by acting as catalytic inhibitors of topoisomerase IIα. researchgate.net Indeno[1,2-d]pyrimidine derivatives have also been investigated as potential anti-breast cancer agents. researchgate.net | Topoisomerase inhibition, receptor tyrosine kinase (RTK) inhibition, cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net |

| Antimicrobial Activity | Indeno[2,1-b]thiophene derivatives have been synthesized and evaluated as antimicrobial agents. researchgate.net Furthermore, 1,4-oxathiins are known for their fungicidal properties. mdpi.com | Growth inhibition of pathogenic bacteria and fungi. |

| Enzyme Inhibition | The unique three-dimensional structure of the indeno[1,2-d]oxathiin core could allow for specific interactions with enzyme active sites. 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been identified as an inhibitor of ubiquitin-specific proteases. nih.gov | Screening against a panel of enzymes relevant to various diseases, such as proteases, kinases, and phosphatases. |

Further research should also focus on the elucidation of the structure-activity relationships (SAR) for this class of compounds. Understanding how specific structural modifications influence biological activity is crucial for the rational design of more potent and selective agents.

Another nascent research frontier is the exploration of the material science applications of Indeno[1,2-d]oxathiins. The rigid, fused-ring structure of these compounds could impart interesting photophysical or electronic properties. The 1,2-oxathiine 2,2-dioxide ring system, a related sulfur-containing heterocycle, has been recognized for its potential as a building block for functional materials. hud.ac.uk Investigations into the synthesis of polymeric materials incorporating the indeno[1,2-d]oxathiin moiety could lead to the development of novel organic semiconductors or light-emitting materials.

Development of Cross-Disciplinary Research Collaborations and Partnerships

To fully unlock the potential of 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one and the broader class of Indeno[1,2-d]oxathiins, the development of robust cross-disciplinary research collaborations is imperative. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

Synthetic Organic Chemistry and Computational Chemistry: A strong partnership between synthetic organic chemists and computational chemists will be crucial for accelerating the discovery process. Computational modeling can be employed to predict the physicochemical properties, reactivity, and potential biological activity of novel Indeno[1,2-d]oxathiin derivatives. This in-silico screening can help prioritize synthetic targets, thereby saving time and resources.

Medicinal Chemistry and Chemical Biology: Collaborations between medicinal chemists, who will design and synthesize new Indeno[1,2-d]oxathiin analogues, and chemical biologists, who will evaluate their biological activity and elucidate their mechanisms of action, are at the heart of drug discovery. These partnerships are essential for translating a promising chemical scaffold into a potential therapeutic lead.

Materials Science and Polymer Chemistry: To explore the material applications of Indeno[1,2-d]oxathiins, collaborations between materials scientists and polymer chemists will be necessary. Materials scientists can characterize the physical and electronic properties of these compounds, while polymer chemists can develop methods for incorporating them into new materials.

The following table outlines potential collaborative frameworks:

| Collaborating Disciplines | Shared Research Goals | Potential Outcomes |

| Synthetic Chemistry & Computational Chemistry | Design and virtual screening of novel Indeno[1,2-d]oxathiin derivatives. | Prioritized list of synthetic targets with high predicted activity and favorable properties. |

| Medicinal Chemistry & Pharmacology/Biology | Synthesis and biological evaluation of new compounds for therapeutic potential. | Identification of lead compounds for further development as anticancer or antimicrobial agents. |

| Materials Science & Organic Electronics | Investigation of the photophysical and electronic properties of Indeno[1,2-d]oxathiin-based materials. | Development of new organic electronic materials for applications in OLEDs or organic photovoltaics. |

Addressing Contemporary Challenges in Chemical Sciences through Focused Research Initiatives

Focused research initiatives on 1,4-Dimethyl-3,3-Dioxoindeno[1,2-d]oxathiin-9-one and its analogues can contribute to addressing several contemporary challenges in the chemical sciences.

One of the most significant challenges is the need for sustainable and efficient synthetic methodologies . Future research on Indeno[1,2-d]oxathiins should prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. This aligns with the broader goal of making chemical manufacturing more environmentally friendly.

Another pressing challenge is the rise of antimicrobial resistance . The discovery of new classes of antimicrobial agents with novel mechanisms of action is a global health priority. Given that related sulfur-containing heterocycles and indeno-fused systems have shown antimicrobial potential, a focused initiative to screen a library of Indeno[1,2-d]oxathiin derivatives against a panel of resistant bacterial and fungal strains could lead to the identification of new and effective antimicrobial scaffolds. researchgate.net

Furthermore, the development of novel therapeutics for complex diseases such as cancer remains a major challenge. The unique structural features of the Indeno[1,2-d]oxathiin core may allow for the development of highly selective inhibitors of key biological targets that are implicated in cancer progression. researchgate.netresearchgate.net A dedicated research program focused on the medicinal chemistry of this compound class could contribute to the pipeline of new anticancer drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.